molecular formula C24H34NO3P B14514115 Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate CAS No. 62614-09-9

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate

Cat. No.: B14514115
CAS No.: 62614-09-9
M. Wt: 415.5 g/mol
InChI Key: CKRUFUCJOSMZRL-UHFFFAOYSA-N
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Description

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety with a heptylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of diethyl phosphite in the presence of a base to facilitate the formation of the phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acids, while nucleophilic substitution can produce various phosphonate esters .

Scientific Research Applications

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that interact with phosphate-containing substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is unique due to its fluorenyl moiety and heptylamino substituent, which provide distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological applications, distinguishing it from simpler phosphonate compounds .

Properties

CAS No.

62614-09-9

Molecular Formula

C24H34NO3P

Molecular Weight

415.5 g/mol

IUPAC Name

9-diethoxyphosphoryl-N-heptylfluoren-9-amine

InChI

InChI=1S/C24H34NO3P/c1-4-7-8-9-14-19-25-24(29(26,27-5-2)28-6-3)22-17-12-10-15-20(22)21-16-11-13-18-23(21)24/h10-13,15-18,25H,4-9,14,19H2,1-3H3

InChI Key

CKRUFUCJOSMZRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC

Origin of Product

United States

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